4-Ethylmorpholine-2-carboxylic acid hydrochloride
Description
4-Ethylmorpholine-2-carboxylic acid hydrochloride (C₇H₁₃NO₃·HCl) is a morpholine derivative featuring an ethyl substituent at the 4-position and a carboxylic acid group at the 2-position, forming a hydrochloride salt. Key structural attributes include:
- Molecular formula: C₇H₁₃NO₃ (free base), with HCl contributing to the ionic form.
- SMILES:
CCN1CCOC(C1)C(=O)O(free base) . - Collision cross-section (CCS): Predicted CCS values range from 133.8 Ų ([M+H]⁺) to 143.6 Ų ([M+Na]⁺), indicative of its compact molecular geometry .
- Applications: While direct literature on its applications is sparse (as noted in ), morpholine derivatives are commonly utilized in pharmaceuticals, agrochemicals, and as chiral auxiliaries.
Properties
IUPAC Name |
4-ethylmorpholine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-2-8-3-4-11-6(5-8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUXRLUXLJLQGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354952-17-2 | |
| Record name | 4-ethylmorpholine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylmorpholine-2-carboxylic acid hydrochloride typically involves the reaction of ethylamine with morpholine-2-carboxylic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 4-Ethylmorpholine-2-carboxylic acid hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Ethylmorpholine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, appropriate solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used .
Scientific Research Applications
4-Ethylmorpholine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Utilized in the development of pharmaceutical compounds and as an intermediate in drug synthesis.
Industry: Applied in the production of specialty chemicals, catalysts, and other industrial products
Mechanism of Action
The mechanism of action of 4-Ethylmorpholine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Morpholine Derivatives with Varied Substituents
Positional Isomers
- 4-Methylmorpholine-3-carboxylic Acid Hydrochloride (CID 1427498-28-9): Key differences: Methyl group at the 4-position and carboxylic acid at the 3-position. The shifted carboxylic acid group alters hydrogen-bonding interactions . Similarity score: 0.92 (high structural overlap) .
4-Ethylmorpholine-3-carboxylic Acid (CID 1315051-74-1):
Enantiomeric Variants
Substituted Morpholine Derivatives
- 2-(4-Fluoro-benzyl)-4-methyl-morpholine-2-carboxylic Acid Hydrochloride: Key differences: Incorporates a 4-fluoro-benzyl group at the 2-position and a methyl group at the 4-position. The fluorine atom introduces electronegativity, affecting electronic distribution .
N-(2-Chloroethyl)morpholine-4-carboxamide :
Non-Morpholine Heterocyclic Analogs
- morpholine.
- Ethyl 4-chloro-5-methyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxylate: Key differences: Thienopyrimidine core with a morpholinylmethyl substituent. Impact: The fused aromatic system enhances π-π stacking interactions, relevant in kinase inhibitor design .
Comparative Data Table
Biological Activity
4-Ethylmorpholine-2-carboxylic acid hydrochloride is a compound of significant interest in biochemical and pharmaceutical research due to its unique chemical structure and biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
4-Ethylmorpholine-2-carboxylic acid hydrochloride has the molecular formula C₇H₁₄ClNO₃ and a molecular weight of approximately 195.65 g/mol. The compound features a morpholine ring substituted with an ethyl group and a carboxylic acid functional group, which contribute to its distinct chemical reactivity and biological significance.
The biological activity of 4-Ethylmorpholine-2-carboxylic acid hydrochloride primarily involves its interaction with specific molecular targets, acting as a ligand that binds to enzymes or receptors. This binding modulates their activity, influencing various biochemical pathways and resulting in significant physiological responses.
Key Mechanisms:
- Enzyme Modulation : The compound can alter the activity of enzymes involved in metabolic pathways, potentially affecting processes such as drug metabolism and detoxification.
- Receptor Interaction : It may interact with receptors that regulate neurotransmission, thereby influencing neurological functions.
Biological Activity
Research indicates that 4-Ethylmorpholine-2-carboxylic acid hydrochloride exhibits various biological activities that are crucial for its application in medicinal chemistry:
- Antimicrobial Activity : Studies have shown that derivatives of morpholine compounds can possess antimicrobial properties, suggesting potential applications in treating infections.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be beneficial in developing therapeutic agents for conditions like cancer or metabolic disorders .
Research Findings and Case Studies
Several studies have explored the biological implications of 4-Ethylmorpholine-2-carboxylic acid hydrochloride:
- Enzyme Interaction Studies :
-
Pharmaceutical Applications :
- The compound has been used as an intermediate in synthesizing pharmaceuticals, showcasing its versatility in medicinal chemistry.
- Its unique properties make it a candidate for further exploration in developing novel therapeutic agents targeting specific diseases.
Comparison with Similar Compounds
The following table summarizes the structural and functional comparisons between 4-Ethylmorpholine-2-carboxylic acid hydrochloride and similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Ethylmorpholine-2-carboxylic acid hydrochloride | C₇H₁₄ClNO₃ | Ethyl substitution; modulates enzyme activity |
| Morpholine-2-carboxylic acid | C₆H₉NO₂ | Lacks ethyl group; different pharmacological profile |
| Ethylmorpholine | C₇H₁₅NO | Similar structure; primarily studied for CNS effects |
These compounds vary significantly in their side chains and functional groups, leading to differences in their biological activities and potential therapeutic uses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
